(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Overview
Description
(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, also known as (S)-MPH, is an organic compound with a molecular formula of C7H15ClNO2. It is a chiral compound, meaning it has two mirror-image forms, and is used in a wide range of scientific applications. (S)-MPH is used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Radioligand Development for PET Imaging
Matarrese et al. (2000) explored the synthesis of (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) labeled with 11C for potential use as a radioligand in positron emission tomography (PET) imaging of Dopamine D4 receptors. However, their study indicated that [11C]SB-235753 may not be suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and the cerebellum. This research highlights the potential of piperidine derivatives in the development of new radioligands for brain imaging studies (Matarrese et al., 2000).
Synthesis and Chemical Transformations
Several studies focus on the synthesis and chemical transformations of compounds related to piperidine. For instance, Vervisch et al. (2012) reported on the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. Their work showcases the potential of using non-activated aziridines as building blocks for piperidine synthesis, which is relevant for the broader field of organic chemistry and pharmaceuticals (Vervisch et al., 2012).
In another study, Ojo (2012) developed a series of piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate. These compounds were synthesized through alkylation and acylation, followed by reduction and methylation processes. This research contributes to the diversity of synthetic approaches for modifying piperidine structures (Ojo, 2012).
Pharmacological Applications
In the realm of pharmacology, Shibuya et al. (2018) identified a compound with a piperazine unit, which showed potent inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, indicating potential therapeutic applications. The study emphasizes the importance of piperidine and piperazine derivatives in designing new drugs for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
methyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662863 | |
Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride | |
CAS RN |
957471-98-6 | |
Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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